molecular formula C16H23N3O B249134 1-Cyclohexyl-4-isonicotinoylpiperazine

1-Cyclohexyl-4-isonicotinoylpiperazine

Cat. No.: B249134
M. Wt: 273.37 g/mol
InChI Key: VQNGPERVKJMHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4-isonicotinoylpiperazine is a piperazine derivative characterized by a cyclohexyl group at the 1-position and an isonicotinoyl (pyridine-4-carbonyl) moiety at the 4-position of the piperazine ring.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C16H23N3O/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2

InChI Key

VQNGPERVKJMHDR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Lipophilicity and BBB Penetration: The cyclohexyl group in this compound and MT-45 enhances lipid solubility, facilitating CNS activity. In contrast, hydrophilic groups (e.g., acetyl in 1-acetyl-4-(4-hydroxyphenyl)piperazine) reduce brain uptake .
  • Metabolic Stability : Alkene-containing derivatives (e.g., 1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylbenzyl)piperazine) may undergo oxidation, shortening half-lives compared to saturated analogs .

Pharmacological Activity

  • Psychoactive Potential: MT-45 demonstrates significant analgesic and psychoactive effects, attributed to its diphenylethyl substituent’s opioid receptor interactions. The isonicotinoyl group in this compound may instead target nicotinic receptors, suggesting divergent mechanisms .
  • Toxicity Profiles : Acetylated derivatives (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) show lower acute toxicity in preclinical models compared to alkyl-substituted analogs, possibly due to reduced protein binding .

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